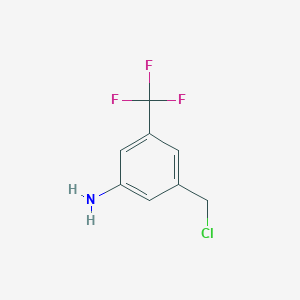
3-(Chloromethyl)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)aniline typically involves the chloromethylation of 5-(trifluoromethyl)aniline. One common method includes the reaction of 5-(trifluoromethyl)aniline with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group is another common reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Major Products Formed
Substitution: Products include various substituted anilines depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its overall activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the chloromethyl group but shares the trifluoromethyl group.
3-(Chloromethyl)aniline: Lacks the trifluoromethyl group but shares the chloromethyl group.
5-(Trifluoromethyl)aniline: Lacks the chloromethyl group but shares the trifluoromethyl group.
Uniqueness
3-(Chloromethyl)-5-(trifluoromethyl)aniline is unique due to the presence of both the chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H7ClF3N |
|---|---|
Molekulargewicht |
209.59 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-4-5-1-6(8(10,11)12)3-7(13)2-5/h1-3H,4,13H2 |
InChI-Schlüssel |
VGKPDMZZDXPXJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)

![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
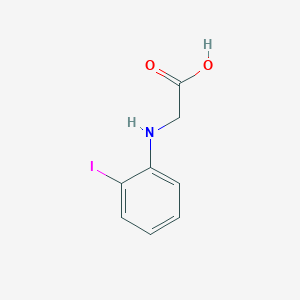

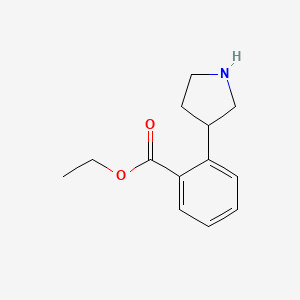
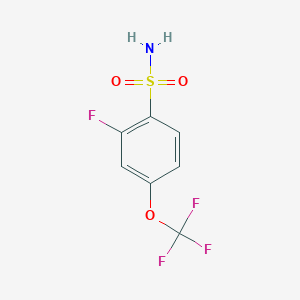
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)

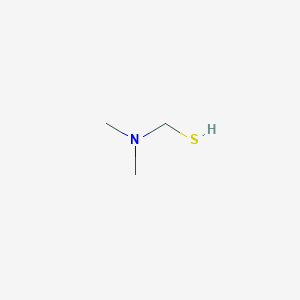
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
![4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride](/img/structure/B13515433.png)
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)
![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
